molecular formula C16H15N3O4S B4894253 6-nitro-N-[2-(propan-2-yl)phenyl]-1,2-benzothiazol-3-amine 1,1-dioxide

6-nitro-N-[2-(propan-2-yl)phenyl]-1,2-benzothiazol-3-amine 1,1-dioxide

Cat. No.: B4894253
M. Wt: 345.4 g/mol
InChI Key: OEZWVRUITLZYGR-UHFFFAOYSA-N
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Description

6-nitro-N-[2-(propan-2-yl)phenyl]-1,2-benzothiazol-3-amine 1,1-dioxide is a complex organic compound with a unique structure that includes a benzothiazole ring, a nitro group, and an isopropyl-substituted phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-nitro-N-[2-(propan-2-yl)phenyl]-1,2-benzothiazol-3-amine 1,1-dioxide typically involves multiple steps, starting from readily available precursors. One common method involves the nitration of a benzothiazole derivative, followed by the introduction of the isopropyl-substituted phenyl group through a series of substitution reactions. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration and substitution reactions, utilizing continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

6-nitro-N-[2-(propan-2-yl)phenyl]-1,2-benzothiazol-3-amine 1,1-dioxide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under specific conditions.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic reagents such as halogens or sulfonyl chlorides, often in the presence of a Lewis acid catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can introduce various functional groups onto the benzothiazole ring.

Scientific Research Applications

6-nitro-N-[2-(propan-2-yl)phenyl]-1,2-benzothiazol-3-amine 1,1-dioxide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of advanced materials, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 6-nitro-N-[2-(propan-2-yl)phenyl]-1,2-benzothiazol-3-amine 1,1-dioxide involves its interaction with specific molecular targets. The nitro group and benzothiazole ring are key functional groups that enable the compound to bind to enzymes or receptors, potentially inhibiting their activity. The exact pathways and targets depend on the specific application and require further research to elucidate.

Comparison with Similar Compounds

Similar Compounds

    Phenyl-2-nitropropene: Another nitro-substituted aromatic compound with different structural features and applications.

    Imidazole derivatives: Compounds with a similar heterocyclic structure but different functional groups and biological activities.

Uniqueness

6-nitro-N-[2-(propan-2-yl)phenyl]-1,2-benzothiazol-3-amine 1,1-dioxide is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties

Properties

IUPAC Name

6-nitro-1,1-dioxo-N-(2-propan-2-ylphenyl)-1,2-benzothiazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O4S/c1-10(2)12-5-3-4-6-14(12)17-16-13-8-7-11(19(20)21)9-15(13)24(22,23)18-16/h3-10H,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEZWVRUITLZYGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=CC=C1NC2=NS(=O)(=O)C3=C2C=CC(=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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